molecular formula C20H21NO3 B4112281 N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide

N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide

Cat. No.: B4112281
M. Wt: 323.4 g/mol
InChI Key: FTWZDNGIAYPGHG-UHFFFAOYSA-N
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Description

N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide is a complex organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through a series of reactions, including hydrogenation and oxidation.

    Etherification: The naphthalene derivative is then subjected to etherification with a phenolic compound to form the ethoxy linkage.

    Acetylation: The final step involves the acetylation of the phenolic compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

N~1~-{4-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethoxy]phenyl}acetamide can be compared with other similar compounds, such as:

    4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid: Shares a similar naphthalene structure but differs in functional groups.

    1-Methyl-4-oxo-1,2,3,4-tetrahydro-1-naphthalenyl)acetic acid: Another naphthalene derivative with different substituents.

    Ethyl 4-oxo-4-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoate: Similar in structure but with an ester group instead of an acetamide.

Properties

IUPAC Name

N-[4-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(22)21-18-8-10-19(11-9-18)24-13-20(23)17-7-6-15-4-2-3-5-16(15)12-17/h6-12H,2-5,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWZDNGIAYPGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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